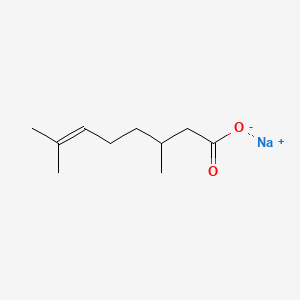
Sodium citronellate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium citronellate is a sodium salt derived from citronellal, a monoterpenoid found primarily in the essential oils of plants like Cymbopogon and Eucalyptus. It is known for its strong lemon-like aroma and is commonly used in the cosmetics industry for its antimicrobial and anti-seborrheic properties .
準備方法
Synthetic Routes and Reaction Conditions: Sodium citronellate can be synthesized by neutralizing citronellal with sodium hydroxide. The reaction typically involves dissolving citronellal in an appropriate solvent and adding sodium hydroxide under controlled conditions to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where citronellal is mixed with sodium hydroxide under controlled temperature and pressure conditions to ensure complete conversion to this compound .
化学反応の分析
Types of Reactions: Sodium citronellate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted citronellates depending on the nucleophile used.
科学的研究の応用
Sodium citronellate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its antimicrobial properties.
Medicine: Investigated for potential therapeutic uses due to its anti-inflammatory and antimicrobial effects.
Industry: Used in the formulation of cosmetics and personal care products for its fragrance and antimicrobial properties
作用機序
The mechanism of action of sodium citronellate involves its interaction with microbial cell membranes, leading to disruption and inhibition of microbial growth. It targets the lipid bilayer of the cell membrane, causing increased permeability and eventual cell death. This makes it effective against a wide range of bacteria and fungi .
類似化合物との比較
Citronellal: The parent compound from which sodium citronellate is derived.
Citronellol: An alcohol form of citronellal.
Geraniol: Similar in structure but contains an additional double bond.
Comparison: this compound is unique due to its sodium salt form, which enhances its solubility in water and its antimicrobial properties. Unlike citronellal and citronellol, this compound is more effective in aqueous formulations, making it highly suitable for use in cosmetics and personal care products .
特性
CAS番号 |
757245-27-5 |
|---|---|
分子式 |
C10H17NaO2 |
分子量 |
192.23 g/mol |
IUPAC名 |
sodium;3,7-dimethyloct-6-enoate |
InChI |
InChI=1S/C10H18O2.Na/c1-8(2)5-4-6-9(3)7-10(11)12;/h5,9H,4,6-7H2,1-3H3,(H,11,12);/q;+1/p-1 |
InChIキー |
FYTROOSERIMSPZ-UHFFFAOYSA-M |
正規SMILES |
CC(CCC=C(C)C)CC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


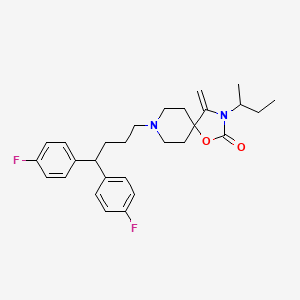

![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;hydrogen sulfite;prop-2-enoic acid](/img/structure/B12763429.png)
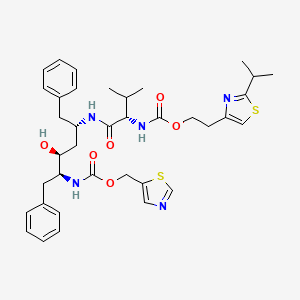
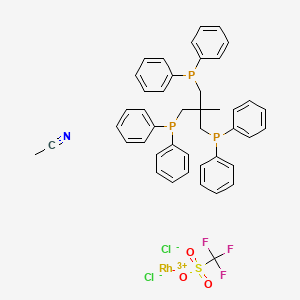
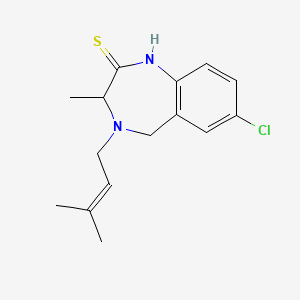
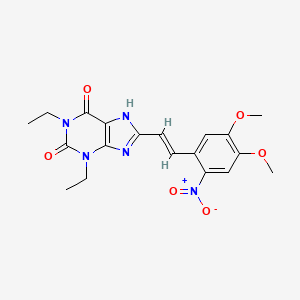
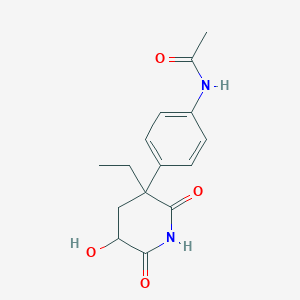

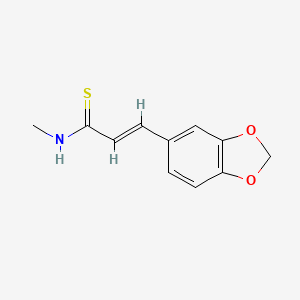
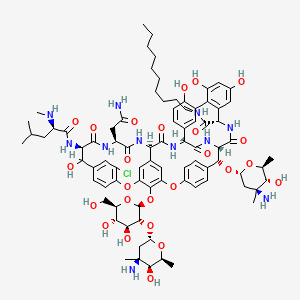
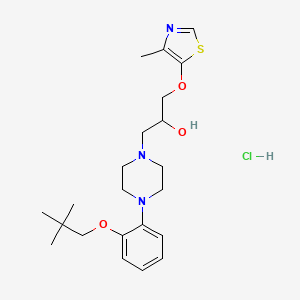

![10,11,14,15-tetrachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12763521.png)
